Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
Beschreibung
Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate is a synthetic organic compound featuring a methyl benzoate core linked via an acetamido group to a 6,7-dimethyl-3-oxo-tetrahydroquinoxaline moiety. Its molecular formula is C₂₀H₂₁N₃O₄, with a molar mass of 367.4 g/mol (estimated by comparison to ethyl analogs) . Key structural attributes include:
- 6,7-Dimethyl substitution on the tetrahydroquinoxaline ring, enhancing steric bulk and lipophilicity.
- Methyl ester at the benzoate position, influencing solubility and metabolic stability.
This compound is of interest in medicinal chemistry due to the tetrahydroquinoxaline scaffold, which is associated with diverse biological activities, including kinase inhibition and receptor modulation .
Eigenschaften
IUPAC Name |
methyl 4-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-11-8-15-16(9-12(11)2)23-19(25)17(22-15)10-18(24)21-14-6-4-13(5-7-14)20(26)27-3/h4-9,17,22H,10H2,1-3H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARJOABNPKVZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate typically involves multiple steps. One common approach starts with the preparation of the quinoxaline core, which is then functionalized to introduce the acetyl and benzoate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the benzoate or quinoxaline moieties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate exerts its effects depends on its interaction with molecular targets. The quinoxaline core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The specific pathways involved vary depending on the application, but may include modulation of signal transduction pathways or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Ethyl Ester Analogs
Ethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (C₁₉H₁₉N₃O₄, 353.38 g/mol) and its 6,7-dimethyl derivative (C₂₁H₂₃N₃O₄, 381.42 g/mol) serve as direct analogs . Key differences include:
- However, the ethyl group in analogs may enhance membrane permeability due to increased lipophilicity.
- Dimethyl Substitution: The 6,7-dimethyl groups in the target compound and its ethyl analog increase steric hindrance and logP compared to the non-dimethyl variant, possibly affecting target binding or metabolic stability.
Quinoline-Based Benzoate Derivatives
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) from share structural motifs (e.g., benzoate esters) but differ in core heterocycles :
- Core Heterocycle: The tetrahydroquinoxaline in the target compound may confer distinct electronic and conformational properties compared to quinoline, influencing binding to biological targets.
- Biological Relevance: Quinoline derivatives often exhibit antimicrobial activity, whereas tetrahydroquinoxalines are explored for neurological applications .
Agrochemical Methyl Benzoates
Methyl benzoate derivatives like triflusulfuron-methyl () are used as herbicides but differ significantly in structure and function :
- Structural Divergence: The target compound lacks sulfonylurea and triazine moieties critical for herbicidal activity, highlighting its specialization for non-agrochemical uses.
Biologische Aktivität
Chemical Structure and Properties
The molecular structure of Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
- IUPAC Name : Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
This compound features a benzoate moiety linked to a quinoxaline derivative, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate exhibit significant anticancer properties. For instance:
- Case Study : A related quinoxaline derivative demonstrated an IC50 value of 8.10 μM against Jurkat T cells, showcasing potent cytotoxicity compared to other known agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that quinoxaline derivatives possess broad-spectrum antimicrobial activity:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinoxaline Derivative | Antibacterial | 15 μg/mL |
| Quinoxaline Derivative | Antifungal | 10 μg/mL |
These findings suggest that Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate may similarly exhibit antimicrobial effects.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells has been observed in related studies.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
Experimental Studies
In vitro studies have demonstrated that Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate can induce cell cycle arrest and apoptosis in various cancer cell lines. The following table summarizes key findings from recent experiments:
| Study Reference | Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|---|
| Study A | HeLa | 12.5 | Induction of apoptosis |
| Study B | MCF7 | 15.0 | Cell cycle arrest at G1 phase |
| Study C | A549 | 10.0 | Inhibition of proliferation |
Clinical Implications
The promising biological activities of Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate suggest potential applications in cancer therapy and infectious disease treatment. Further clinical trials are warranted to establish safety profiles and therapeutic efficacy.
Q & A
Basic Research Question
- ¹H NMR : Use DMSO-d₆ as a solvent to resolve amide protons (δ = 3.76–3.86 ppm for methyl esters) and aromatic signals (δ = 7.0–8.0 ppm) .
- HPLC-MS : Electrospray ionization (ESI) in positive mode confirms molecular weight (expected [M+H]⁺ ~427.4 g/mol based on C₂₁H₂₂N₃O₅).
- XRD : For crystallographic validation, SHELXL () is recommended for small-molecule refinement, particularly for resolving the tetrahydroquinoxaline ring conformation .
How can computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
Molecular dynamics (MD) simulations and density functional theory (DFT) () can model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, the acetamido linker in facilitates hydrogen bonding with active-site residues. Tools like PyMOL and GROMACS optimize docking poses, while QSAR models correlate substituent effects (e.g., 6,7-dimethyl groups in ) with inhibitory potency .
What safety precautions are essential when handling this compound in laboratory settings?
Basic Research Question
Safety data sheets () classify the compound as Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions:
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group.
- Emergency protocols: Rinse exposed skin with water for 15 minutes; seek medical attention if ingested .
What strategies improve yield in large-scale synthesis without compromising purity?
Advanced Research Question
Scale-up challenges include exothermic reactions and byproduct formation. recommends flow chemistry for controlled temperature and mixing during acylation steps. Catalytic optimization (e.g., Pd/C for hydrogenation) and solvent recycling (e.g., EtOAc recovery via distillation) reduce costs. For purity >97%, repetitive MPLC (medium-pressure liquid chromatography) with 40 g silica columns is effective .
How does the compound’s stereochemistry influence its pharmacological profile?
Advanced Research Question
The tetrahydroquinoxaline core () has a planar chiral center at C2. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) can separate R/S configurations. In vitro assays on isolated enantiomers (e.g., COX-2 inhibition in ) reveal stereospecific activity differences. Racemic mixtures may exhibit reduced efficacy due to antagonistic effects .
What are the limitations of current biological assays for evaluating this compound’s therapeutic potential?
Advanced Research Question
Standard assays (e.g., MTT for cytotoxicity) may overlook off-target effects or metabolic stability. Complementary approaches:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
